molecular formula C9H15NO2 B11763091 (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid

Katalognummer: B11763091
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: NVRDCPXNFPLOAM-RLXKETGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral bicyclic amino acid. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. It is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process typically involves large-scale reductive amination and hydrogenation reactions under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction is often used to convert carbonyl groups to alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecule. This compound can influence various biochemical pathways, depending on its specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound has a similar structure but different stereochemistry.

    8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares some chemical properties.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

The unique stereochemistry of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid imparts distinct chemical and physical properties, making it valuable for specific applications where precise molecular interactions are required. Its rigid structure and chiral nature make it a versatile building block in organic synthesis and drug design .

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

(2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m0/s1

InChI-Schlüssel

NVRDCPXNFPLOAM-RLXKETGRSA-N

Isomerische SMILES

C1CC2CCC1[C@@H]([C@@H]2N)C(=O)O

Kanonische SMILES

C1CC2CCC1C(C2N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.